molecular formula C22H17N3O B14453699 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole CAS No. 72990-86-4

4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole

Cat. No.: B14453699
CAS No.: 72990-86-4
M. Wt: 339.4 g/mol
InChI Key: YEOLMFMIQWBAGR-UHFFFAOYSA-N
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Description

4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an oxazole ring Azo compounds are known for their vibrant colors and are widely used in dyes and pigments

Preparation Methods

The synthesis of 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole typically involves a diazotization reaction followed by azo coupling. The general synthetic route includes:

    Diazotization: An aromatic amine (such as 3-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with 3,5-diphenyl-1,2-oxazole under basic conditions to form the azo compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and electrophiles (e.g., halogens).

Scientific Research Applications

4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a probe in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole involves its interaction with molecular targets through the azo group. The compound can undergo tautomerization, leading to different isomeric forms that can interact with various biological pathways. The diazenyl group can participate in electron transfer reactions, influencing cellular processes and potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole include other azo compounds and oxazole derivatives. For example:

    4-[(E)-(3-chlorophenyl)diazenyl]-3-methyl-5(4H)-isoxazolone: Another azo compound with similar structural features but different substituents, leading to variations in chemical and biological properties.

    4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride: An azo compound with different aromatic rings, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of the diazenyl group and the oxazole ring, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

72990-86-4

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

(3,5-diphenyl-1,2-oxazol-4-yl)-(3-methylphenyl)diazene

InChI

InChI=1S/C22H17N3O/c1-16-9-8-14-19(15-16)23-24-21-20(17-10-4-2-5-11-17)25-26-22(21)18-12-6-3-7-13-18/h2-15H,1H3

InChI Key

YEOLMFMIQWBAGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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